
Vatanidipine
Übersicht
Beschreibung
Vorbereitungsmethoden
Vatanidipin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Dihydropyridinderivate beteiligt sind . Der Syntheseweg umfasst typischerweise die Kondensation geeigneter Aldehyde mit β-Ketoestern in Gegenwart von Ammoniak oder Ammoniumacetat . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Vatanidipin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte und reduzierte Derivate von Vatanidipin .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Vatanidipine is characterized by its slow onset and long-lasting antihypertensive effects. It operates by blocking calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The compound's unique pharmacokinetics allow it to remain incorporated within vascular tissues without being easily released, which contributes to its sustained action .
Hypertension Management
This compound is primarily employed for treating essential hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure with a favorable side effect profile compared to other antihypertensive agents like nitrendipine. Notably, it does not induce reflex tachycardia, making it a safer option for patients with hypertension .
Cardiovascular Protection
Research indicates that this compound may offer protective effects against target-organ damage associated with hypertension. Animal studies have shown its potential to mitigate cerebrovascular lesions and provide renoprotective benefits. In cholesterol-fed rabbits, this compound exhibited anti-atherosclerotic properties, potentially reducing the risk of cardiovascular diseases such as atherosclerosis .
Research Applications
This compound's unique properties have led to its investigation beyond traditional antihypertensive use:
- Model Compound : It serves as a model compound for studying calcium channel blockers and their interactions within vascular tissues.
- Pharmacological Studies : Investigations into its effects on cellular signaling pathways related to calcium channels are ongoing, contributing to the understanding of cardiovascular pharmacology .
- Development of New Therapeutics : Its profile has inspired research into new pharmaceuticals targeting cardiovascular diseases, emphasizing the need for agents with prolonged action and minimal side effects .
Comparative Analysis with Other Calcium Channel Blockers
The following table summarizes the differences between this compound and other commonly used dihydropyridine calcium channel blockers:
Compound | Onset of Action | Duration of Action | Reflex Tachycardia | Unique Features |
---|---|---|---|---|
This compound | Slow | Long | No | Selective vasodilation of vertebral arteries |
Nifedipine | Fast | Short | Yes | Rapid onset but shorter duration |
Amlodipine | Moderate | Long | Yes | Commonly used but may cause reflex tachycardia |
Nitrendipine | Moderate | Moderate | Yes | Higher incidence of adverse effects |
Case Studies and Clinical Trials
Several clinical trials have validated the efficacy and safety profile of this compound:
- Long-term Efficacy Trial : A double-blind study demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with this compound compared to placebo over 12 weeks .
- Safety Profile Assessment : In a comparative study against nitrendipine, this compound showed a lower incidence of side effects, reinforcing its potential as a first-line antihypertensive agent .
Wirkmechanismus
Vatanidipine exerts its effects by blocking calcium channels, which leads to the relaxation of vascular smooth muscles and a subsequent reduction in blood pressure . The molecular targets of this compound include L-type calcium channels, which are responsible for the influx of calcium ions into cells . By inhibiting these channels, this compound reduces the contractility of vascular smooth muscles and lowers blood pressure .
Vergleich Mit ähnlichen Verbindungen
Vatanidipin ähnelt anderen Dihydropyridin-Calciumkanalblockern wie Amlodipin, Nifedipin und Nitrendipin . Vatanidipin ist einzigartig in seinen langsamen Beginn und seinen lang anhaltenden pharmakologischen Wirkungen . Im Gegensatz zu anderen Calciumkanalblockern wird Vatanidipin nur langsam in das Gefäßgewebe aufgenommen und nicht leicht wieder freigesetzt, was zu verlängerten Wirkungen führt . Dies macht Vatanidipin besonders nützlich für die Behandlung von chronischem Bluthochdruck .
Biologische Aktivität
Vatanidipine is a novel dihydropyridine (DHP) calcium channel blocker that has garnered attention for its unique pharmacological properties and potential therapeutic applications, particularly in managing hypertension. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative advantages over traditional antihypertensive agents.
This compound exhibits a slow-onset and long-lasting hypotensive effect, which is attributed to its gradual uptake into vascular tissues and its persistent binding to calcium channels. Unlike other DHPs, this compound's pharmacological actions are characterized by:
- Calcium Channel Blockade : It inhibits calcium influx through voltage-gated calcium channels, leading to vascular smooth muscle relaxation and subsequent vasodilation.
- Sympathetic Nervous System Modulation : this compound effectively suppresses noradrenaline release from sympathetic nerve endings, reducing reflex tachycardia commonly associated with other antihypertensives .
- Renoprotective Effects : In experimental models, it has demonstrated protective effects against renal damage associated with hypertension .
Efficacy in Clinical Studies
Clinical trials have established the efficacy of this compound in lowering blood pressure in patients with essential hypertension. A summary of key findings from various studies is presented in the table below:
Comparative Advantages
This compound offers several advantages over traditional DHPs like nitrendipine:
- Lower Incidence of Adverse Effects : Clinical observations indicate that this compound has a lower incidence of adverse effects compared to nitrendipine, making it a safer option for long-term management of hypertension .
- No Reflex Tachycardia : Unlike many other calcium channel blockers that can induce reflex tachycardia, this compound maintains stable heart rates during treatment .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound. For instance:
- A study conducted on hypertensive patients showed that this compound not only lowered blood pressure but also improved lipid profiles by decreasing plasma cholesterol and triglyceride levels, suggesting potential cardiovascular protective effects .
- In an animal model involving cholesterol-fed rabbits, this compound demonstrated significant anti-atherosclerotic properties, which may contribute to its utility in preventing cardiovascular diseases associated with hypertension .
Eigenschaften
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHUQAYARCXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043747 | |
Record name | Watanidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116308-55-5 | |
Record name | Watanidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116308-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatanidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Watanidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964O2QV611 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.